N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide
CAS No.:
Cat. No.: VC16244947
Molecular Formula: C14H12BrClN2O2S
Molecular Weight: 387.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12BrClN2O2S |
|---|---|
| Molecular Weight | 387.7 g/mol |
| IUPAC Name | N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H12BrClN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9+ |
| Standard InChI Key | BUQWBICHAKEIQH-RQZCQDPDSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)Cl)Br |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Br |
Introduction
Biological Activities of Related Sulfonamides
Sulfonamides are well-known for their antimicrobial properties, acting as competitive inhibitors of dihydropteroate synthase, an enzyme essential for bacterial folate synthesis . Recent studies have also explored their anticancer potential, particularly in derivatives that incorporate additional pharmacophores to enhance activity .
Antimicrobial Activity
-
Mechanism: Inhibit bacterial growth by interfering with folic acid synthesis.
-
Examples: Sulfamethoxazole is a commonly used sulfonamide antibiotic.
Anticancer Activity
-
Mechanism: Can act as inhibitors of carbonic anhydrases or other enzymes critical for cancer cell metabolism.
-
Examples: Some sulfonamide derivatives have shown promising activity against various cancer cell lines .
Synthesis and Design Strategies
The synthesis of sulfonamide derivatives typically involves the reaction of a sulfonamide group with an appropriate amine or hydrazine. For N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide, the synthesis would likely involve condensation reactions between the sulfonamide moiety and the bromo-chlorophenylmethylideneamino group.
| Step | Reaction |
|---|---|
| 1. Preparation of Sulfonamide Moiety | Synthesis of 4-methylbenzenesulfonamide |
| 2. Preparation of Bromo-Chlorophenylmethylideneamino Group | Synthesis or procurement of (2-bromo-4-chlorophenyl)methylideneamine |
| 3. Condensation Reaction | Reaction between the sulfonamide and the bromo-chlorophenylmethylideneamino group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume